2-amino-5-(1H-pyrazol-1-yl)benzoic acid
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Description
2-amino-5-(1H-pyrazol-1-yl)benzoic acid is a compound that has been used in the synthesis of pyrazole-based ligands. These ligands have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Synthesis Analysis
The synthesis of pyrazole-based ligands, including this compound, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Other studies have also reported the successful synthesis of similar compounds and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a ligand in catalytic reactions. For example, it has been used in the oxidation of catechol to o-quinone . Other studies have also indicated that some of the synthesized compounds exhibited potent inhibitory activities against certain cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, imidazole, a five-membered heterocyclic moiety, is known to be amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of 2-amino-5-(1H-pyrazol-1-yl)benzoic acid is largely dependent on its role as a ligand in catalytic reactions. It provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . This allows it to participate in various chemical reactions.
Future Directions
The future directions for research on 2-amino-5-(1H-pyrazol-1-yl)benzoic acid could involve further exploration of its potential applications in catalytic reactions and its role as a ligand. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could be beneficial .
Properties
IUPAC Name |
2-amino-5-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,11H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVHTXFABCPSLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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